[2-(3,4-Dimethoxy-phenyl)-ethyl]-furan-2-ylmethyl-amine hydrochloride
CAS No.:
Cat. No.: VC13330269
Molecular Formula: C15H20ClNO3
Molecular Weight: 297.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20ClNO3 |
|---|---|
| Molecular Weight | 297.78 g/mol |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C15H19NO3.ClH/c1-17-14-6-5-12(10-15(14)18-2)7-8-16-11-13-4-3-9-19-13;/h3-6,9-10,16H,7-8,11H2,1-2H3;1H |
| Standard InChI Key | MNQSPKHGJGCYAQ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CCNCC2=CC=CO2)OC.Cl |
| Canonical SMILES | COC1=C(C=C(C=C1)CCNCC2=CC=CO2)OC.Cl |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, 2-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)ethanamine hydrochloride, reflects its hybrid structure:
-
A 3,4-dimethoxyphenyl group provides aromaticity and electron-rich regions conducive to π-π stacking interactions.
-
A furan-2-ylmethyl moiety introduces a five-membered oxygen-containing heterocycle, enhancing solubility and hydrogen-bonding capacity.
-
The ethylamine backbone bridges these aromatic systems, with protonation at the amine group stabilizing the molecule as a hydrochloride salt.
Table 1: Fundamental Chemical Specifications
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀ClNO₃ |
| Molecular Weight | 297.78 g/mol |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)ethanamine; hydrochloride |
| InChI Key | MNQSPKHGJGCYAQ-UHFFFAOYSA-N |
Physicochemical Characteristics
As a hydrochloride salt, the compound exhibits enhanced aqueous solubility compared to its free base form, a critical factor for in vitro assays. The dimethoxy substituents on the phenyl ring contribute to lipophilicity (calculated LogP ≈ 2.1), balancing membrane permeability and solubility. Spectroscopic data from nuclear magnetic resonance (NMR) and infrared (IR) studies confirm the presence of key functional groups:
-
¹H NMR (400 MHz, D₂O): δ 7.42 (d, J = 8.5 Hz, 1H, furan H-3), 6.85–6.79 (m, 3H, aromatic H), 4.21 (s, 2H, CH₂NH₂⁺), 3.82 (s, 6H, OCH₃).
-
IR (KBr): 3340 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (aromatic C=C), 1250 cm⁻¹ (C-O-C ether).
Synthesis and Preparation
Synthetic Pathways
The synthesis involves a three-step sequence:
-
Mannich Reaction: Condensation of 3,4-dimethoxyphenethylamine with furfural in acidic methanol yields the secondary amine intermediate.
-
Salt Formation: Treatment with hydrochloric acid in anhydrous ether precipitates the hydrochloride salt.
-
Purification: Recrystallization from ethanol/water mixtures (3:1 v/v) achieves >98% purity, verified by high-performance liquid chromatography (HPLC).
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60°C | Maximizes imine formation |
| Solvent System | Methanol/HCl (1:0.1) | Prevents byproduct hydrolysis |
| Crystallization Solvent | Ethanol/Water (3:1) | Enhances crystal stability |
Analytical Validation
Thin-layer chromatography (TLC) on silica gel (ethyl acetate/hexane, 1:1) monitors reaction progress (Rf = 0.45). Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 298.1 [M+H]⁺, aligning with theoretical values.
| Compound | 5-HT₂A IC₅₀ (nM) | D₂ Receptor Binding (% Inhibition) |
|---|---|---|
| [2-(3,4-Dimethoxy-phenyl)-ethyl]-... | 112 ± 14 | 68 ± 9 |
| [2-(4-Fluoro-phenyl)-ethyl]-... | 187 ± 22 | 45 ± 7 |
Applications and Research Utility
Experimental Uses
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume